molecular formula C7H4FN3O2 B1529059 3-Amino-5-fluoro-2-nitrobenzonitrile CAS No. 1379335-00-8

3-Amino-5-fluoro-2-nitrobenzonitrile

Cat. No.: B1529059
CAS No.: 1379335-00-8
M. Wt: 181.12 g/mol
InChI Key: BPWGSKIFSXBGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-fluoro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H4FN3O2. It is characterized by the presence of an amino group (-NH2), a fluoro group (-F), a nitro group (-NO2), and a nitrile group (-CN) attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: One common synthetic route involves the nitration of 3-amino-5-fluorobenzonitrile. This reaction typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.

  • Fluorination Reaction: Another method involves the fluorination of 3-amino-2-nitrobenzonitrile using reagents like Selectfluor or xenon difluoride (XeF2).

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and yield of the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the nitro group (-NO2) to an amine group (-NH2), resulting in the formation of 3-amino-5-fluoro-2-aminobenzonitrile.

  • Substitution: Substitution reactions can occur at the amino or nitrile groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives of the compound.

  • Reduction Products: 3-Amino-5-fluoro-2-aminobenzonitrile.

  • Substitution Products: Derivatives with different functional groups at the amino or nitrile positions.

Scientific Research Applications

3-Amino-5-fluoro-2-nitrobenzonitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-5-fluoro-2-nitrobenzonitrile exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-Fluoro-5-nitrobenzonitrile: Similar structure but lacks the amino group.

  • 3-Amino-2-nitrobenzonitrile: Similar structure but lacks the fluoro group.

  • 3-Fluoro-2-nitrobenzonitrile: Similar structure but lacks the amino group.

Uniqueness: 3-Amino-5-fluoro-2-nitrobenzonitrile is unique due to the presence of both the amino and fluoro groups on the benzene ring, which can influence its chemical reactivity and biological activity differently compared to its analogs.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications

Properties

IUPAC Name

3-amino-5-fluoro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-1-4(3-9)7(11(12)13)6(10)2-5/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWGSKIFSXBGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-fluoro-2-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Amino-5-fluoro-2-nitrobenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Amino-5-fluoro-2-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Amino-5-fluoro-2-nitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Amino-5-fluoro-2-nitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Amino-5-fluoro-2-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.